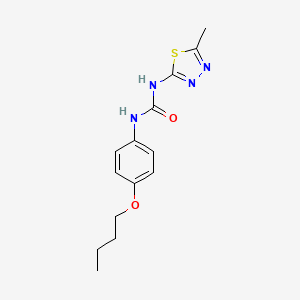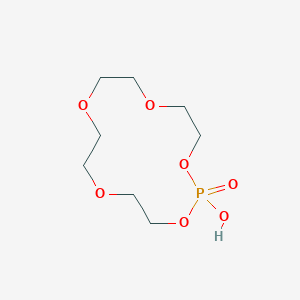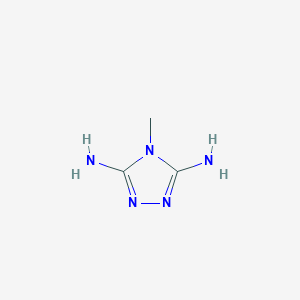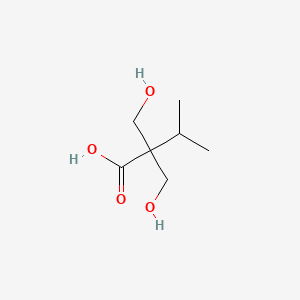
2-(8-Bromonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-Bromonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromonaphthalene moiety attached to an isoindole dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 8-bromonaphthalene with isoindole derivatives under specific conditions. One common method involves the use of a solvent such as chloroform (CHCl3) and a catalyst like concentrated sulfuric acid (H2SO4) to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete dissolution and interaction of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(8-Bromonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other functional groups using reagents like sodium hydride (NaH) or benzyl bromide.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of isoindoline derivatives.
Common Reagents and Conditions
Sodium Hydride (NaH): Used for deprotonation and substitution reactions.
Benzyl Bromide: Utilized in substitution reactions to introduce benzyl groups.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2-(8-Bromonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(8-Bromonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to the modulation of biological processes, making the compound useful in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromonaphthalen-1-ylmethanol: A related compound with a hydroxyl group instead of the isoindole dione structure.
2-(8-Bromonaphthalen-1-yl)acetonitrile: Another similar compound with a nitrile group.
Uniqueness
2-(8-Bromonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole dione structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
| 111853-59-9 | |
Molekularformel |
C18H10BrNO2 |
Molekulargewicht |
352.2 g/mol |
IUPAC-Name |
2-(8-bromonaphthalen-1-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H10BrNO2/c19-14-9-3-5-11-6-4-10-15(16(11)14)20-17(21)12-7-1-2-8-13(12)18(20)22/h1-10H |
InChI-Schlüssel |
SSIZVSJPFJMQPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC4=C3C(=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane](/img/structure/B14308348.png)
